2-Bromo-4-[(2,6-dimethylmorpholin-4-yl)methyl]-6-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-[(2,6-dimethylmorpholin-4-yl)methyl]-6-methoxyphenol is a synthetic organic compound that belongs to the class of phenols This compound is characterized by the presence of a bromine atom, a methoxy group, and a morpholine ring substituted with dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-[(2,6-dimethylmorpholin-4-yl)methyl]-6-methoxyphenol can be achieved through a Mannich reaction. This involves the reaction of curcumin pyrazole with formaldehyde and 2,6-dimethylmorpholine . The reaction conditions typically include the use of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-[(2,6-dimethylmorpholin-4-yl)methyl]-6-methoxyphenol can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The phenolic group can participate in oxidation and reduction reactions.
Mannich Reaction: As mentioned, the compound itself can be synthesized through a Mannich reaction.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Nucleophiles: For substitution reactions, such as amines or thiols.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.
Scientific Research Applications
2-Bromo-4-[(2,6-dimethylmorpholin-4-yl)methyl]-6-methoxyphenol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including antiviral and antiplatelet activities.
Mechanism of Action
The mechanism of action of 2-Bromo-4-[(2,6-dimethylmorpholin-4-yl)methyl]-6-methoxyphenol involves its interaction with various molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of specific enzymes or signaling pathways involved in inflammation. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-Bromo-4-[(2,6-dimethylmorpholin-4-yl)methyl]-6-methoxyphenol include:
Uniqueness
What sets this compound apart from similar compounds is its unique combination of a bromine atom, a methoxy group, and a morpholine ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
2-bromo-4-[(2,6-dimethylmorpholin-4-yl)methyl]-6-methoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO3/c1-9-6-16(7-10(2)19-9)8-11-4-12(15)14(17)13(5-11)18-3/h4-5,9-10,17H,6-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHGLZCTEJNHPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC(=C(C(=C2)Br)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.